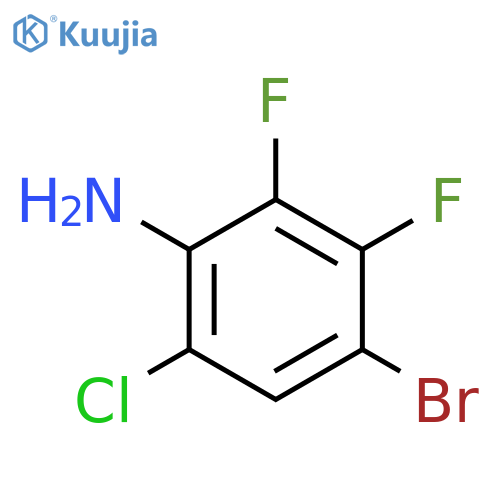Cas no 1895912-80-7 (4-Bromo-6-chloro-2,3-difluoroaniline)

1895912-80-7 structure
商品名:4-Bromo-6-chloro-2,3-difluoroaniline
CAS番号:1895912-80-7
MF:C6H3BrClF2N
メガワット:242.448526620865
MDL:MFCD31583208
CID:5172547
4-Bromo-6-chloro-2,3-difluoroaniline 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-6-chloro-2,3-difluoroaniline
- Benzenamine, 4-bromo-6-chloro-2,3-difluoro-
-
- MDL: MFCD31583208
- インチ: 1S/C6H3BrClF2N/c7-2-1-3(8)6(11)5(10)4(2)9/h1H,11H2
- InChIKey: KOYRUTVRISCZSB-UHFFFAOYSA-N
- ほほえんだ: C1(N)=C(Cl)C=C(Br)C(F)=C1F
4-Bromo-6-chloro-2,3-difluoroaniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1194261-1g |
4-Bromo-6-chloro-2,3-difluoroaniline |
1895912-80-7 | 95% | 1g |
$1085 | 2025-02-24 | |
| eNovation Chemicals LLC | Y1194261-1g |
4-Bromo-6-chloro-2,3-difluoroaniline |
1895912-80-7 | 95% | 1g |
$1085 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1194261-1g |
4-Bromo-6-chloro-2,3-difluoroaniline |
1895912-80-7 | 95% | 1g |
$1085 | 2024-07-29 | |
| Matrix Scientific | 184015-5g |
4-Bromo-6-chloro-2,3-difluoroaniline, 95% |
1895912-80-7 | 95% | 5g |
$1816.00 | 2023-09-11 |
4-Bromo-6-chloro-2,3-difluoroaniline 関連文献
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
1895912-80-7 (4-Bromo-6-chloro-2,3-difluoroaniline) 関連製品
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 947320-08-3(Methyl 4-isopropylpicolinate)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
